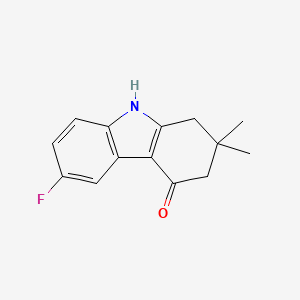
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a chemical compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
准备方法
The synthesis of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbazole core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
6-fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one can be compared with other carbazole derivatives, such as:
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets
生物活性
6-Fluoro-2,2-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of carbazole, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : C13H12FNO
- Molecular Weight : 217.24 g/mol
- CAS Number : 843653-04-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies highlighting its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of carbazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 15.625 to 125 µM.
- Antifungal Activity : It also displays antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Properties
Studies have demonstrated that this compound exhibits promising anticancer activity:
- Cell Line Studies : In vitro studies showed that the compound inhibits the growth of human lung cancer (A549) and breast cancer (MCF7) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10.5 |
| MCF7 | 12.3 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound has been shown to inhibit bacterial protein synthesis pathways.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
- Modulation of Signaling Pathways : It interacts with various molecular targets influencing signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy Against MRSA :
-
Anticancer Activity in A549 Cells :
- Research conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
属性
IUPAC Name |
6-fluoro-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-14(2)6-11-13(12(17)7-14)9-5-8(15)3-4-10(9)16-11/h3-5,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLDTMFHAXMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














